molecular formula C15H26ClNO3 B14685863 1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride CAS No. 27985-82-6

1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride

Cat. No.: B14685863
CAS No.: 27985-82-6
M. Wt: 303.82 g/mol
InChI Key: JHWKGTMBDKSMQU-UHFFFAOYSA-N
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Description

1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride is an organic compound with the molecular formula C15H26ClNO3. It is a quaternary ammonium salt derived from pyridine, featuring a decyl chain and three hydroxyl groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride can be synthesized through a multi-step process involving the alkylation of pyridine derivatives. The general synthetic route includes:

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the hydroxyl groups, forming decylpyridine.

    Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, through ion exchange reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium bromide or sodium iodide in aqueous or organic solvents.

Major Products:

Scientific Research Applications

1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis. It can act as a phase-transfer catalyst in various reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties. It can be used in the development of new antimicrobial agents.

    Medicine: Explored for its potential therapeutic effects, including its role as an antioxidant and neuroprotective agent.

    Industry: Utilized in the formulation of ionic liquids and surfactants.

Mechanism of Action

The mechanism of action of 1-decyl-2,3,4-trihydroxypyridin-1-ium chloride involves its interaction with cellular membranes and proteins. The decyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The hydroxyl groups can form hydrogen bonds with proteins, affecting their structure and function. This compound may also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride is unique due to the presence of three hydroxyl groups on the pyridine ring, which impart distinct chemical and biological properties. These hydroxyl groups enhance its solubility, reactivity, and potential for hydrogen bonding, making it a versatile compound for various applications .

Properties

CAS No.

27985-82-6

Molecular Formula

C15H26ClNO3

Molecular Weight

303.82 g/mol

IUPAC Name

1-decylpyridin-1-ium-2,3,4-triol;chloride

InChI

InChI=1S/C15H25NO3.ClH/c1-2-3-4-5-6-7-8-9-11-16-12-10-13(17)14(18)15(16)19;/h10,12H,2-9,11H2,1H3,(H2,17,18,19);1H

InChI Key

JHWKGTMBDKSMQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[N+]1=C(C(=C(C=C1)O)O)O.[Cl-]

Origin of Product

United States

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